molecular formula C21H28N2O4S2 B4287227 N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide

N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide

Cat. No. B4287227
M. Wt: 436.6 g/mol
InChI Key: RUWBFJZXXNFKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide, also known as DNMDP, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a sulfonamide derivative that has shown potential as a therapeutic agent in the treatment of a variety of diseases. In

Mechanism of Action

The mechanism of action of N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide involves the inhibition of specific proteins and enzymes involved in various cellular processes. It has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and proliferation. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide has been found to modulate the activity of ion channels and receptors, which are involved in neuronal signaling and synaptic transmission.
Biochemical and Physiological Effects
N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also reduces the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. In neurodegenerative disease research, N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide has been found to protect against neuronal damage and improve cognitive function. Additionally, N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide has been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide in lab experiments is its specificity for certain proteins and enzymes. This allows researchers to target specific cellular processes and study their effects. Additionally, N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide has been shown to have a low toxicity profile, which makes it a safer option for lab experiments. However, one limitation of using N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide is its relatively high cost, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide. One area of interest is the development of N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide analogs with improved potency and selectivity. Another area of research is the investigation of N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide as a potential therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide and its effects on cellular processes.

Scientific Research Applications

N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide has been found to inhibit the growth of tumor cells by targeting specific proteins involved in cell proliferation and survival. Inflammation research has shown that N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide can reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many diseases. In neurodegenerative disease research, N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide has been found to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-4-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-4-18-5-9-20(10-6-18)28(24,25)22-19-7-11-21(12-8-19)29(26,27)23-14-16(2)13-17(3)15-23/h5-12,16-17,22H,4,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWBFJZXXNFKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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